molecular formula C11H14ClNO2 B8385643 methyl N-(3-chloro-2-methylphenyl)-beta-alanine

methyl N-(3-chloro-2-methylphenyl)-beta-alanine

Cat. No. B8385643
M. Wt: 227.69 g/mol
InChI Key: IKTJNFVGXDSHJZ-UHFFFAOYSA-N
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Patent
US07973078B2

Procedure details

1.00 g of 3-chloro-2-methylaniline was dissolved in 10 mL of hexamethylphosphoramide, and 1.80 g of sodium hydrogen carbonate and 1.19 g of methyl 3-bromopropionate sequentially were added thereto, followed by stirring at room temperature for 4 hours. To the reaction liquid was added water, followed by extraction with diisopropyl ether. The organic layer was washed with saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5 to 85:25) to obtain 0.92 g of methyl N-(3-chloro-2-methylphenyl)-β-alanine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:10](=O)([O-])O.[Na+].Br[CH2:16][CH2:17][C:18]([O:20]C)=[O:19].O>CN(C)P(N(C)C)(N(C)C)=O>[CH3:10][N:5]([C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[C:3]=1[CH3:9])[CH2:16][CH2:17][C:18]([OH:20])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1.19 g
Type
reactant
Smiles
BrCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diisopropyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5 to 85:25)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(CCC(=O)O)C1=C(C(=CC=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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